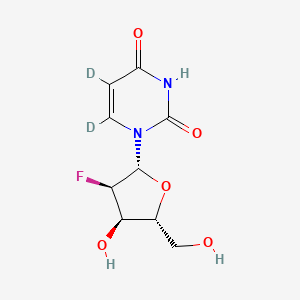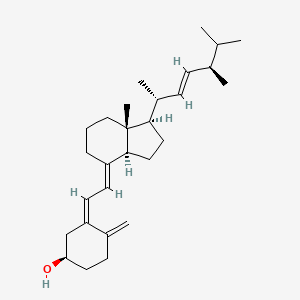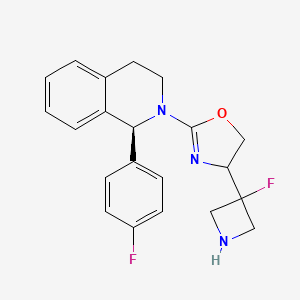
Progranulin modulator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Progranulin modulator-1 is an orally active compound that promotes the secretion of progranulin, a multifunctional protein involved in various physiological processes such as inflammation, tumorigenesis, and neuroprotection . This compound enhances the ability of cells to elevate progranulin levels, exhibits low cytotoxicity, and possesses an inhibitory effect on the human ether-à-go-go-related gene (hERG) channel .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of progranulin modulator-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and purification processes .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the compound’s purity and consistency. The production involves large-scale synthesis, purification, and quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Progranulin modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used in further research to explore their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Progranulin modulator-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactions of progranulin-related molecules.
Mecanismo De Acción
Progranulin modulator-1 exerts its effects by promoting the secretion of progranulin from cells. Progranulin is a secreted glycoprotein that regulates various cellular processes, including inflammation, cell proliferation, and neuroprotection. The compound enhances progranulin levels by modulating its secretion pathways, which involve interactions with receptors such as sortilin and the cation-independent mannose 6-phosphate receptor . These interactions facilitate the transport and release of progranulin, leading to its increased availability and biological activity .
Comparación Con Compuestos Similares
Progranulin Modulator-2: Another compound that promotes progranulin secretion but with different pharmacokinetic properties.
Progranulin Enhancer-1: A compound that enhances progranulin levels through a different mechanism of action.
Progranulin Agonist-1: A compound that directly activates progranulin receptors to exert its effects.
Uniqueness: Progranulin modulator-1 is unique in its ability to promote progranulin secretion with high specificity and low cytotoxicity. Its favorable pharmacokinetic profile, including high bioavailability and brain accumulation, makes it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C21H21F2N3O |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
4-(3-fluoroazetidin-3-yl)-2-[(1S)-1-(4-fluorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H21F2N3O/c22-16-7-5-15(6-8-16)19-17-4-2-1-3-14(17)9-10-26(19)20-25-18(11-27-20)21(23)12-24-13-21/h1-8,18-19,24H,9-13H2/t18?,19-/m0/s1 |
Clave InChI |
YFWHTUPMKHSVCF-GGYWPGCISA-N |
SMILES isomérico |
C1CN([C@H](C2=CC=CC=C21)C3=CC=C(C=C3)F)C4=NC(CO4)C5(CNC5)F |
SMILES canónico |
C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C4=NC(CO4)C5(CNC5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


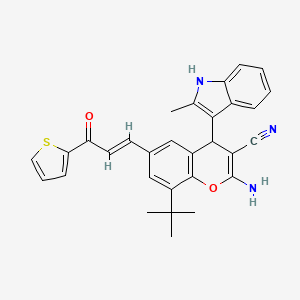


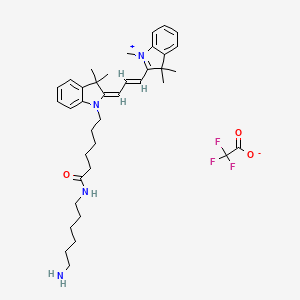
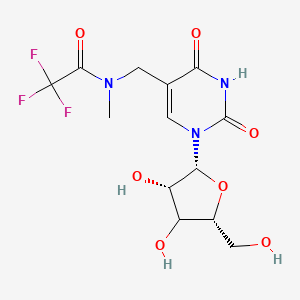

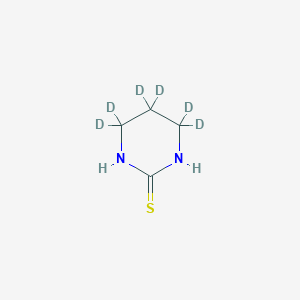
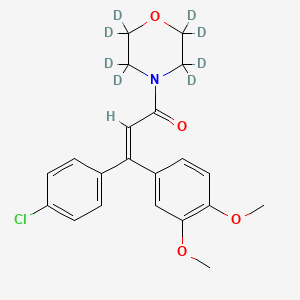


![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)

